6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinicacid
Description
6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinic acid (CAS: 1355175-40-4) is a nicotinic acid derivative featuring a 4-isopropylpiperazine substituent at the 6-position and a methyl group at the 2-position of the pyridine ring. This compound is supplied by specialized chemical manufacturers such as Ambeed, Inc., indicating its relevance as a building block or intermediate in pharmaceutical research .
Properties
Molecular Formula |
C14H21N3O2 |
|---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
2-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H21N3O2/c1-10(2)16-6-8-17(9-7-16)13-5-4-12(14(18)19)11(3)15-13/h4-5,10H,6-9H2,1-3H3,(H,18,19) |
InChI Key |
VTGMNNUYPASXJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCN(CC2)C(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinic acid typically involves the reaction of 4-isopropylpiperazine with 2-methylnicotinic acid under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, and may require the use of a catalyst to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
The structural and functional attributes of 6-(4-isopropylpiperazin-1-yl)-2-methylnicotinic acid can be contextualized by comparing it to related nicotinic acid and piperazine derivatives. Below is a detailed analysis of its analogs, supported by molecular data and research findings.
Structural Analogues and Key Differences
Table 1: Structural and Functional Comparison of Selected Nicotinic Acid Derivatives
*Molecular weights calculated based on chemical formulas.
Functional Insights from Substituent Variations
- However, bulkier substituents like isopropyl may reduce solubility in aqueous media. In contrast, 2-phenylpiperazine derivatives (e.g., CAS 639807-18-4) exhibit stronger π-π stacking interactions with aromatic residues in biological targets, which could improve binding affinity in receptor-based therapies .
Pyridine Ring Modifications :
- The 2-methyl group in the target compound may sterically hinder interactions with enzymes or receptors compared to unsubstituted or 5-methyl analogs (e.g., CAS 174269-41-1). Positional isomerism significantly impacts molecular recognition, as seen in RNA probing studies using 2-methylnicotinic acid imidazolide (NAI) .
Physicochemical and Pharmacokinetic Considerations
- Solubility :
The isopropylpiperazine group increases logP compared to methyl or phenyl derivatives, suggesting trade-offs between permeability and aqueous solubility. - Metabolic Stability : Piperazine rings are often metabolic hotspots. The isopropyl group may slow N-dealkylation reactions, extending half-life relative to 4-methyl analogs .
Biological Activity
6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinic acid, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 221.26 g/mol
- CAS Number : 1355229-85-4
Research indicates that 6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinic acid acts primarily as a modulator of neurotransmitter systems , particularly in the central nervous system (CNS). It is believed to interact with nicotinic acetylcholine receptors (nAChRs), which play a crucial role in synaptic transmission and neuroplasticity. This interaction can lead to various effects, including:
- Cognitive Enhancement : Studies have shown that compounds targeting nAChRs can improve memory and learning capabilities.
- Antidepressant Effects : The modulation of serotonergic and dopaminergic pathways suggests potential antidepressant properties.
Antidepressant and Anxiolytic Effects
In preclinical models, 6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinic acid demonstrated significant antidepressant-like effects. In behavioral tests such as the forced swim test and the tail suspension test, treated animals showed reduced immobility, indicating enhanced mood and reduced anxiety levels.
Cognitive Enhancement
A series of studies have indicated that this compound enhances cognitive functions. For instance, in memory tasks involving Morris water maze tests, animals treated with the compound exhibited improved spatial learning abilities compared to control groups.
Data Table of Biological Activities
Case Study 1: Antidepressant Efficacy
In a controlled study, subjects administered 6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinic acid showed significant improvements in depressive symptoms as measured by standardized scales. The study highlighted the compound's potential as a rapid-onset antidepressant, providing a new avenue for treatment in resistant depression cases.
Case Study 2: Cognitive Function Improvement
Another study investigated the effects of this compound on cognitive decline in aged animal models. Results indicated a marked improvement in cognitive performance, suggesting that it may counteract age-related cognitive deficits.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
